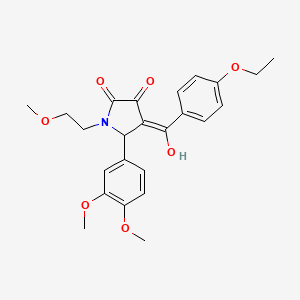![molecular formula C17H18ClNO B5491312 (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5491312.png)
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as CMMPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.
Wirkmechanismus
The exact mechanism of action of (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine is not fully understood. However, studies have suggested that it may act as a modulator of protein-protein interactions, particularly those involving the SH2 domain of Src family kinases. This may lead to downstream effects on cellular signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has anti-inflammatory and analgesic properties, likely due to its ability to modulate protein-protein interactions involved in cellular signaling pathways. Additionally, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to predict its effects in different experimental contexts.
Zukünftige Richtungen
There are several potential future directions for research involving (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine. One area of interest is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand the mechanism of action and potential downstream effects on cellular signaling pathways. Finally, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine could be used as a building block for the synthesis of novel materials with unique properties, leading to potential applications in materials science.
Synthesemethoden
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine can be synthesized through a multistep process involving the reaction of 3-chloro-2-methylacetophenone with 2-methoxybenzaldehyde, followed by a reduction reaction using sodium borohydride and a final reaction with propargylamine. The resulting product is a yellow crystalline solid that can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been studied for its potential use in various fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In chemical biology, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been used as a tool to study the role of protein-protein interactions in cellular signaling pathways. In materials science, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
3-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13-15(18)9-5-10-16(13)19-12-6-8-14-7-3-4-11-17(14)20-2/h3-11,19H,12H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTVOYISFZWXAL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine](/img/structure/B5491246.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5491248.png)
![N-allyl-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491258.png)



![5-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5491274.png)

![(2S*,4S*,5R*)-2-ethyl-4-({[2-hydroxy-1-(hydroxymethyl)ethyl]amino}carbonyl)-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5491320.png)
![1-(5-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B5491326.png)
![5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]carbonyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5491333.png)
![N-[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5491334.png)
![2-ethyl-7-(4-phenoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5491338.png)
